molecular formula C19H26N4O2S B5542091 4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5542091
M. Wt: 374.5 g/mol
InChI Key: DMGIEFOPMHOIAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multiple steps, often starting with basic molecules and adding functional groups through chemical reactions. For example, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate involved X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and microanalyses (Marjani, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, the study of 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy -(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1 H -1,2,4-triazol-5-one used Gaussian 09W program and other methods for structural confirmation (Medetalibeyoğlu et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving triazole derivatives often lead to the formation of new compounds with potential biological activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities, demonstrating the chemical versatility and potential applications of these molecules (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, including crystallization and phase behavior, can be identified using X-ray crystallography and other techniques. For instance, the crystallization of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate in the 5-thioxo tautomeric form was studied to understand its planarity and hydrogen bonding (Karczmarzyk et al., 2012).

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including compounds structurally related to the specified chemical, have been synthesized and screened for their antimicrobial activities. These compounds were found to possess good or moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives based on the triazole ring structure has been a focus, with the aim of exploring their biological activities. For instance, compounds have been synthesized starting from similar triazole precursors, leading to the identification of molecules with potential as thrombin-receptor antagonists and for the differentiation and proliferation of cancer cells (郭瓊文, 2006).

Polymer Research

The solution behavior of poly(2-oxazoline)s with different side chains, including the benzyl group, has been reported. These studies focus on the temperature-induced solubility transitions in ethanol-water solvent mixtures, providing insights into the materials' properties relevant to their potential applications in drug delivery systems and materials science (Lambermont-Thijs et al., 2010).

Antitumor and Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial and antitumor agents have been explored. These studies include compounds with similar structural motifs, aiming to develop new therapeutic options for various diseases (Desai et al., 2007).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Compounds containing triazole rings are often studied for their potential uses in medicinal chemistry .

properties

IUPAC Name

4-benzyl-5-butyl-2-(2-oxo-2-thiomorpholin-4-ylethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-3-9-17-20-23(15-18(24)21-10-12-26-13-11-21)19(25)22(17)14-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIEFOPMHOIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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